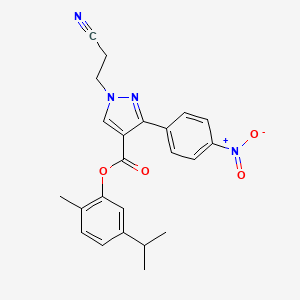
5-isopropyl-2-methylphenyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a part of the pyrazole derivatives family, known for their varied applications in the field of medicinal chemistry and materials science due to their significant biological activities and unique chemical properties. Pyrazoles are heterocyclic aromatic compounds, characterized by a 5-membered ring structure containing two nitrogen atoms.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multicomponent reactions, allowing for the incorporation of diverse functional groups. For instance, Khalafy et al. (2002) discussed the synthesis of pyrazole derivatives through reactions involving triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles (Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, providing insights into their conformation and arrangement. For example, Sharma et al. (2016) detailed the molecular structure of a pyrazole derivative using X-ray crystallography, highlighting the angles and planarity within the molecule (Sharma, B. Banerjee, G. Brahmachari, R. Kant, & V. Gupta, 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, hydrolysis, and nucleophilic substitution, depending on the substituents present. These reactions are crucial for further modifications and applications of these compounds. The chemical properties such as reactivity and stability are influenced by the functional groups attached to the pyrazole core.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting point, solubility, and crystalline structure, are significant for their practical applications. The crystalline structure, often analyzed using X-ray crystallography, provides insights into the intermolecular interactions that influence these properties.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are defined by their electronic structure, including the distribution of electrons across the molecule. Studies like those conducted by Adole et al. (2021) investigate these aspects through computational methods, such as density functional theory (DFT), to understand the molecule's reactivity, stability, and potential interactions (Adole, Tejendra R. Rajput, & Bapusonu Jagdale, 2021).
Eigenschaften
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15(2)18-6-5-16(3)21(13-18)31-23(28)20-14-26(12-4-11-24)25-22(20)17-7-9-19(10-8-17)27(29)30/h5-10,13-15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZWARCYXDNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)
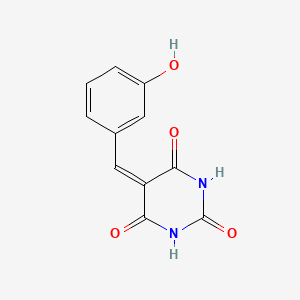
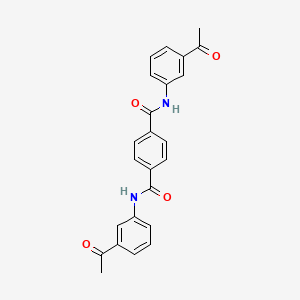
![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5025336.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)
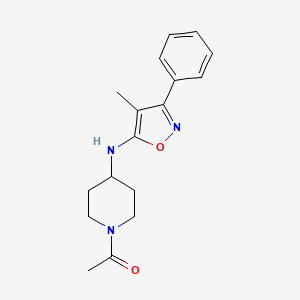
![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)
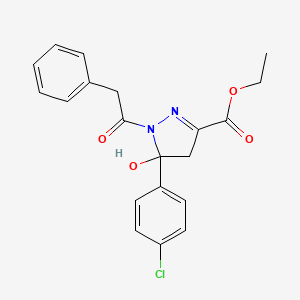
![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)